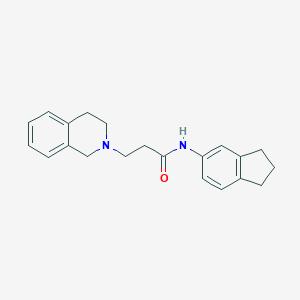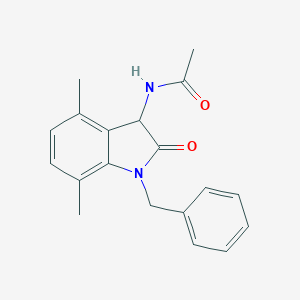![molecular formula C17H25FN2O2S B247212 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine, also known as F13354A, is a compound that has been of interest to scientists due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been shown to have various pharmacological activities.
Mécanisme D'action
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine acts as a selective agonist for the sigma-1 receptor. When 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine binds to the sigma-1 receptor, it induces a conformational change that leads to the activation of downstream signaling pathways. The activation of these pathways can lead to various physiological effects, such as neuroprotection, anti-inflammatory effects, and analgesia.
Biochemical and Physiological Effects:
Studies have shown that 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has various biochemical and physiological effects. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective activation of the sigma-1 receptor without affecting other receptors. Additionally, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has been shown to have good pharmacokinetic properties, which makes it a good candidate for further development as a therapeutic agent.
One limitation of using 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine in lab experiments is its high cost of synthesis. The synthesis of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine requires several steps and expensive reagents, which can make it difficult for some researchers to obtain. Additionally, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has not been extensively studied in humans, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine. One direction is to further investigate its potential therapeutic applications in animal models of various diseases. Additionally, the development of more cost-effective synthesis methods for 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine could make it more accessible to researchers. Another direction is to study the potential side effects of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine and its safety profile in humans.
Conclusion:
In conclusion, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine is a compound that has shown potential therapeutic applications for the treatment of various diseases. Its high affinity for the sigma-1 receptor and selective activation make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 4-fluorobenzenesulfonyl chloride and 4-methylpiperidine in the presence of a base. The resulting product is then purified using column chromatography to obtain 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine in high yield and purity.
Applications De Recherche Scientifique
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has been shown to have potential therapeutic applications for the treatment of various diseases. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. Studies have shown that the activation of the sigma-1 receptor can have neuroprotective, anti-inflammatory, and analgesic effects.
Propriétés
Nom du produit |
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine |
|---|---|
Formule moléculaire |
C17H25FN2O2S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine |
InChI |
InChI=1S/C17H25FN2O2S/c1-14-6-10-19(11-7-14)16-8-12-20(13-9-16)23(21,22)17-4-2-15(18)3-5-17/h2-5,14,16H,6-13H2,1H3 |
Clé InChI |
CCWHFSXFOUWOGR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)

![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)